C18H21ClN2O2
Description
The molecular formula C₁₈H₂₁ClN₂O₂ represents a diverse group of organic compounds characterized by a chlorine atom, two nitrogen atoms, and two oxygen atoms within a 18-carbon framework. Despite sharing the same molecular formula, these compounds exhibit significant structural variability, leading to distinct physical, chemical, and biological properties. Key structural motifs include quinoline, indole, morpholine, urea, and carbamate derivatives, as well as FMOC-protected amines. These compounds are utilized in pharmaceuticals, chemical synthesis intermediates, and biochemical research .
Properties
Molecular Formula |
C18H21ClN2O2 |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 2,4-diaminobutanoate;hydrochloride |
InChI |
InChI=1S/C18H20N2O2.ClH/c19-10-9-17(20)18(21)22-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16-17H,9-11,19-20H2;1H |
InChI Key |
VGARLQKUGIFEES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCN)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18H21ClN2O2 typically involves the protection of 1,3-diaminopropane with the Fmoc group. This is achieved by reacting 1,3-diaminopropane with Fmoc chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
C18H21ClN2O2 undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Coupling Reactions: It can react with carboxylic acids or their derivatives to form amide bonds, which is crucial in peptide synthesis.
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
Carboxylic Acids/Derivatives: Used in coupling reactions to form amide bonds.
Major Products Formed
Deprotected 1,3-diaminopropane: Formed after removal of the Fmoc group.
Peptides: Formed through coupling reactions with carboxylic acids.
Scientific Research Applications
C18H21ClN2O2 is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for synthesizing peptides.
Bioconjugation: Used in the modification of biomolecules.
Drug Development: Plays a role in the synthesis of peptide-based drugs.
Mechanism of Action
The primary mechanism of action of C18H21ClN2O2 involves the protection and deprotection of amine groups. The Fmoc group is removed under basic conditions, allowing the free amine to participate in further chemical reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Classification and Key Properties
The table below summarizes eight structurally distinct compounds with the formula C₁₈H₂₁ClN₂O₂ , highlighting their key characteristics:
*Note: The molecular formula for this compound may be incorrectly reported in , as its structure suggests a different stoichiometry.
Structural and Functional Analysis
Quinoline Derivatives (Compound 1)
- Key Features: A quinoline core with a hydroxyacetamide side chain and cyclohexyl group.
- Properties : High melting point (184–186°C) and moderate synthesis yield (78%).
- Applications: Studied for antimicrobial activity due to the chloro-methoxyquinoline motif, which is known to interfere with bacterial DNA gyrase .
Morpholine-Benzylamine Derivatives (Compound 2)
- Key Features : A morpholine ring linked to a chlorinated benzylamine.
- Properties: No reported melting point, but the morpholine group enhances solubility in organic solvents.
- Applications : Used as a precursor in synthesizing bioactive molecules targeting neurological receptors .
Indole Derivatives (Compound 3)
- Key Features : Indole ring with a 2-methoxybenzyloxy substituent.
- Properties : High melting point (211–213°C) due to hydrogen bonding from the indole NH and hydrochloride salt.
- Applications : Acts as a serotonin (5-HT2B) receptor agonist, relevant to cardiovascular research .
FMOC-Protected Amines (Compounds 4, 8, 13, 15)
- Key Features: FMOC (9-fluorenylmethyloxycarbonyl) group protecting a 1,3-diaminopropane backbone.
- Properties : Hygroscopic solids requiring storage at 2–8°C.
- Applications : Critical in solid-phase peptide synthesis (SPPS) for temporary amine protection .
Urea Derivatives (Compound 14)
- Key Features : Chlorinated aryl groups linked via a urea bridge.
- Properties : Urea’s hydrogen-bonding capacity may enhance herbicidal activity.
- Applications : Investigated in agrochemical research for weed control .
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